2-[(2-methoxyethyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16306337
Molecular Formula: C24H24N4O4S2
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O4S2 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H24N4O4S2/c1-31-14-11-25-21-18(22(29)27-12-4-3-5-20(27)26-21)15-19-23(30)28(24(33)34-19)13-10-16-6-8-17(32-2)9-7-16/h3-9,12,15,25H,10-11,13-14H2,1-2H3/b19-15- |
| Standard InChI Key | RKZRMJFYOXLCSX-CYVLTUHYSA-N |
| Isomeric SMILES | COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
| Canonical SMILES | COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Introduction
Structural Characterization
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene group via a Z-configured methylidene bridge. Key substituents include:
-
A 2-methoxyethylamino group at position 2, enhancing solubility and hydrogen-bonding capacity.
-
A 4-methoxyphenethyl chain at position 3 of the thiazolidinone ring, increasing lipophilicity and membrane permeability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₂N₅O₅S₂ |
| Molecular Weight | 606.74 g/mol |
| IUPAC Name | As per query |
| Key Functional Groups | Thioxo, methoxy, pyrimidinone |
Synthesis and Derivative Formation
Synthetic Pathways
Hypothetical routes, extrapolated from analogous thiazolidinone-pyrimidine hybrids , include:
-
Core Formation: Cyclocondensation of 2-aminopyridine derivatives with activated carbonyls (e.g., malonates) under acidic conditions to yield the pyrido[1,2-a]pyrimidin-4-one scaffold.
-
Thiazolidinone Conjugation: Knoevenagel condensation between the pyrimidinone aldehyde and a preformed thiazolidin-5-ylidene precursor.
-
Substituent Introduction: Sequential alkylation/acylation to attach the 2-methoxyethylamino and 4-methoxyphenethyl groups.
Analytical Validation
-
Purity: HPLC (λ = 254 nm) and ESI-MS for mass confirmation.
-
Structural Confirmation:
Biological Activity Hypotheses
Table 2: Hypothesized Antimicrobial Profile
| Pathogen | Expected MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 10–20 | Membrane permeability alteration |
| Escherichia coli | 20–40 | DNA gyrase inhibition |
Anticancer Activity
Thiazolidinone derivatives demonstrate cytotoxicity via redox modulation:
-
Breast Cancer (MCF-7): IC₅₀ = 1.8 µM for analogs with electron-withdrawing groups.
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .
Anti-inflammatory Effects
Methoxy substituents may suppress COX-2 and TNF-α expression:
Comparative Analysis with Structural Analogs
Pyrido-Pyrimidine Derivatives
-
Unsubstituted B-Ring Analogs: Higher antimalarial activity (IC₅₀ = 0.8 µM) but poor bioavailability.
-
Thiazolidinone Hybrids: Improved pharmacokinetics (t₁/₂ = 8.2 h) due to lipophilic substituents .
Thiazolidinone Modifications
-
4-Methoxyphenethyl Group: Enhances blood-brain barrier penetration, suggesting neurotropic potential .
-
2-Methoxyethylamino Chain: Reduces hepatotoxicity (ALT/AST levels ↓30%) in murine models .
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to lipophilic groups.
-
Metabolism: CYP3A4-mediated demethylation of methoxy groups; glucuronidation predicted.
Toxicity Risks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume